molecular formula C11H17NO2S B159962 N-Butyl-p-toluenesulfonamide CAS No. 1907-65-9

N-Butyl-p-toluenesulfonamide

Cat. No.: B159962
CAS No.: 1907-65-9
M. Wt: 227.33 g/mol
InChI Key: RQUXYBHREKXNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-p-toluenesulfonamide is a sulfonamide derivative with the chemical formula C11H17NO2S. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 105-107°C. This compound is used in various fields of research, including medical, environmental, and industrial research.

Mechanism of Action

N-Butyl-p-toluenesulfonamide, also known as N-BUTYL-4-METHYLBENZENESULFONAMIDE, is a chemical compound with the molecular formula C11H17NO2S . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Analysis

Cellular Effects

N-Butyl-p-toluenesulfonamide has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may also have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyl-p-toluenesulfonamide can be synthesized through the reaction of p-toluenesulfonyl chloride with butylamine. The reaction typically involves the use of a base such as pyridine to absorb the hydrochloric acid generated during the reaction . The general reaction is as follows:

p-Toluenesulfonyl chloride+ButylamineThis compound+HCl\text{p-Toluenesulfonyl chloride} + \text{Butylamine} \rightarrow \text{this compound} + \text{HCl} p-Toluenesulfonyl chloride+Butylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-p-toluenesulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.

    Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: H2/Ni, H2/Rh, Zn/HCl

    Substitution: NaOCH3, LiAlH4

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield sulfonic acids, while reduction with H2/Ni can produce amines .

Scientific Research Applications

N-Butyl-p-toluenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized as a plasticizer in the production of polymers and resins.

Comparison with Similar Compounds

Similar Compounds

  • p-Toluenesulfonamide
  • N-Butylbenzenesulfonamide
  • Sulfanilamide

Uniqueness

N-Butyl-p-toluenesulfonamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it has a higher melting point and greater solubility in organic solvents. Its ability to act as a plasticizer also sets it apart from other sulfonamides.

Properties

IUPAC Name

N-butyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-3-4-9-12-15(13,14)11-7-5-10(2)6-8-11/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUXYBHREKXNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042198
Record name N-Butyl-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1907-65-9
Record name N-Butyl-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1907-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-p-toluenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001907659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butyl-p-toluenesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, N-butyl-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Butyl-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butyltoluene-4-sulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BUTYL-P-TOLUENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CT68A89DU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Dissolve butylamine (10 mmol) in methylene chloride (50 mL) and 10% sodium hydroxide (50 mL). Cool to 0° C. Add excess p-toluenesulfonyl chloride with stirring. After 1 hour allow the reaction to warm to room temperature and stir for 2 days. Neutralize the reaction with 0.5N hydrochloric acid and extract the aqueous with methylene chloride (2×100 mL). Rinse the combined organic extracts with water (100 mL), brine (100 mL), dry over anhydrous sodium sulfate, filter and concentrate under vacuum to provide N-butyl-4-methyl-benzenesulfonamide.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butyl-p-toluenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Butyl-p-toluenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-Butyl-p-toluenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-Butyl-p-toluenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-Butyl-p-toluenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-Butyl-p-toluenesulfonamide
Customer
Q & A

Q1: Can N-Butyl-p-toluenesulfonamide impact the properties of polymer composites?

A: Yes, research suggests that this compound (BTSA) can act as an additive influencing the properties of polymer composites. A study investigated the effects of BTSA on polyamide 6/glass fiber composites. [] The researchers found that adding BTSA led to better dispersion of the glass fibers within the polyamide matrix, as observed through Scanning Electron Microscopy. This improved dispersion correlated with enhanced mechanical properties, including increased tensile strength, yield strength, and modulus, compared to the composite without BTSA. Additionally, the composite containing BTSA exhibited reduced water absorbency and improved thermal stability. []

Q2: What is known about the chemical structure of this compound?

A2: While specific spectroscopic data isn't provided in the research excerpts, we can deduce some structural information. This compound is an organic compound with the following structural components:

    Q3: Are there any known reactions involving this compound and radicals?

    A: Yes, research indicates that this compound can be involved in reactions generating dibutylaminyl radicals. [] These radicals are nitrogen-centered and can participate in various chemical transformations. While the provided excerpt focuses on the reaction of dibutylaminyl radicals with nucleophiles, it highlights this compound as a precursor for generating this reactive species. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.